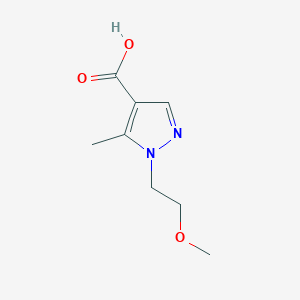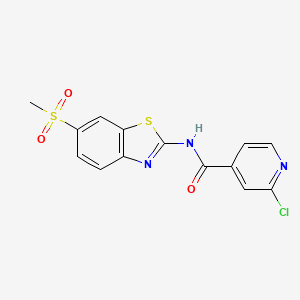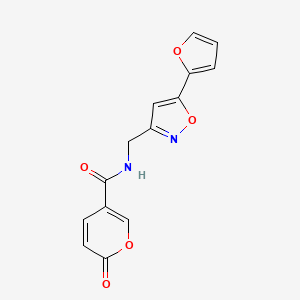
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer research. FIPI belongs to the pyrazolopyran family of compounds and is known for its ability to inhibit phospholipase D (PLD) activity in cells.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Research into compounds containing furan, isoxazole, and pyran moieties has focused on their synthesis and subsequent chemical transformations. El’chaninov et al. (2018) detailed the synthesis of 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, showcasing a complex multi-step process involving furan derivatives El’chaninov, M. M., Aleksandrov, A., & Stepanov, V. F. (2018). Russian Journal of General Chemistry. This research underscores the versatility of furan-based compounds in synthesizing heterocyclic structures, hinting at the synthetic pathways that could be explored with N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide.
Potential Antileukemic Activities
A study by Earl and Townsend (1979) explored the antileukemic activities of compounds derived from furanyl and pyranyl derivatives, indicating the potential for furan-containing compounds to yield therapeutically relevant entities Earl, R., & Townsend, L. (1979). Journal of Medicinal Chemistry. While the specific activities of this compound remain to be investigated, this research opens avenues for exploring its bioactivity.
Antibacterial Properties
The synthesis and evaluation of antibacterial properties of compounds containing furan and pyrazole scaffolds, as described by Hassan et al. (2020), suggest the potential of this compound in antibacterial applications Hassan, A. S., Moustafa, G., Morsy, N., Abdou, A. M. H., & Hafez, T. (2020). The Egyptian Journal of Chemistry. This work demonstrates the efficacy of structurally similar compounds against Gram-positive and Gram-negative bacteria, providing a foundation for further exploration of antimicrobial activities.
Therapeutic Potential in Antiprotozoal Applications
Investigations into the therapeutic potential of dicationic imidazo[1,2-a]pyridines against protozoal infections, as conducted by Ismail et al. (2004), highlight the relevance of heterocyclic compounds in developing antiprotozoal agents Ismail, M., Brun, R., Wenzler, T., Tanious, F., Wilson, W., & Boykin, D. (2004). Journal of Medicinal Chemistry. This research suggests potential pathways for the application of this compound in addressing parasitic diseases.
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13-4-3-9(8-20-13)14(18)15-7-10-6-12(21-16-10)11-2-1-5-19-11/h1-6,8H,7H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTMOBJZMNTBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=COC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

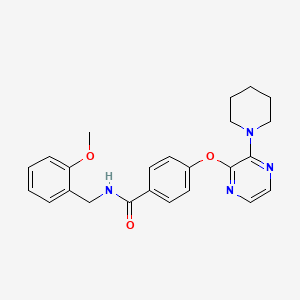

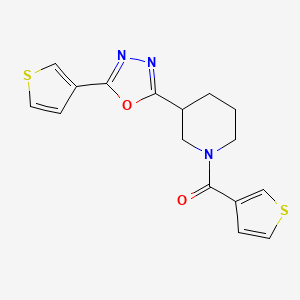

![3-(1-([1,1'-Biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2652017.png)

![1-Ethenyl-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium; tetrafluoroboranuide](/img/structure/B2652020.png)
![7-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652022.png)
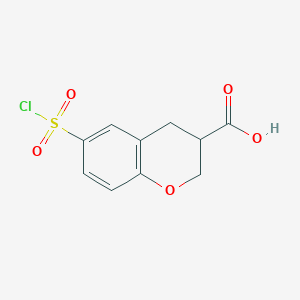

![3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde](/img/structure/B2652028.png)
![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate](/img/structure/B2652029.png)
